molecular formula C11H10N2O2S B1429561 Phenyl (4-methylthiazol-2-yl)carbamate CAS No. 813445-31-7

Phenyl (4-methylthiazol-2-yl)carbamate

Cat. No. B1429561
M. Wt: 234.28 g/mol
InChI Key: PAYDFOVMXTZFEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Carbamates, including PMTC, can be synthesized through a process known as carbamoylation . This involves a one-pot reaction of carbonylimidazolide in water with a nucleophile .


Molecular Structure Analysis

The molecular structure of PMTC consists of a phenyl group attached to a carbamate group, which is further attached to a 4-methylthiazol-2-yl group.


Chemical Reactions Analysis

Carbamates, such as PMTC, can undergo various chemical reactions. For instance, they can be used in tin-catalyzed transcarbamoylation, which involves the reaction of primary and secondary alcohols with phenyl carbamate . This reaction proceeds smoothly in toluene at 90˚C to generate the corresponding carbamates in good yields .


Physical And Chemical Properties Analysis

PMTC is a white crystalline solid. Its molecular weight is 234.28 g/mol.

Scientific Research Applications

Antioxidant Activity

  • Scientific Field : Structural Chemistry
  • Summary of Application : A computational case study was performed on the antioxidant activity of phenyl carbamate, specifically 3-morpholinopropyl phenyl carbamate (3-MPPC), against HO• and HOO• radicals .
  • Methods of Application : The standard density functional theory (DFT) method (M062X) was used for electronic structure calculation, and conventional transition state theory and Marcus theory were used for H-transfer and electron transfer kinetics .
  • Results : 3-MPPC showed excellent HO• radical scavenging activity in the gas phase, water, and pentyl ethanoate solvents. It was found that hydrogen atom transfer (HAT) is the most possible mechanism as it contributes approximately 97% and 93% to the overall rate in the gas phase and the lipid medium, respectively .

Antibacterial Activity

  • Scientific Field : Biological Engineering
  • Summary of Application : N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity, were synthesized .
  • Methods of Application : These molecules were investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
  • Results : Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. The isopropyl substituted derivative displays low MIC of 3.9 μg mL−1 against S. aureus and A. xylosoxidans .

Carbamate Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of Application : Carbamates, including phenyl carbamate, are used in the synthesis of various organic compounds . They can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .
  • Methods of Application : A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene at 90˚C to generate the corresponding carbamates in good yields .
  • Results : This mild method exhibits a broad functional-group tolerance .

Protecting Groups for Amines

  • Scientific Field : Organic Chemistry
  • Summary of Application : Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions .
  • Methods of Application : Two popular carbamate protecting groups are Boc (t-Butyloxycarbonyl) and CBz (carboxybenzyl). For our purposes, these two protecting groups can be thought of as more or less equivalent, as either can be used effectively for peptide synthesis .
  • Results : The key difference is really in how they are removed (i.e. the “deprotection” step) .

Carbamate-Tethered Terpene Glycoconjugates

  • Scientific Field : Organic Chemistry
  • Summary of Application : A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .
  • Methods of Application : A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene at 90˚C to generate the corresponding carbamates .
  • Results : This method exhibits a broad functional-group tolerance .

Direct Conversion of CO2 into Carbamates

  • Scientific Field : Environmental Chemistry
  • Summary of Application : The use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .
  • Methods of Application : This reaction system does not require the addition of metal complex catalysts or metal salt additives. In addition, the method also works with exhaust gas containing impurities such as SO2, NO2, and CO or on a gram scale .
  • Results : This method provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere .

Safety And Hazards

While specific safety and hazard information for PMTC was not found in the search results, phenyl carbamate, a related compound, is recommended for use as a laboratory chemical and is advised against use in food, drugs, pesticides, or biocidal products .

properties

IUPAC Name

phenyl N-(4-methyl-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-8-7-16-10(12-8)13-11(14)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYDFOVMXTZFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl (4-methylthiazol-2-yl)carbamate

Synthesis routes and methods I

Procedure details

Step 1 A solution of 2-amino-4-methylthiazole (11.42 g, 0.10 mol) in DCM was cooled to 0° C. and treated with TEA (12.1 g, 0.12 mol), then phenyl chloroformate (15.6 g, 0.10 mol) was added dropwise with stirring. The mixture was stirred for 10 minutes, then was washed with NaHCO3 (aq), water and brine, and dried and concentrated. The residue was purified by column chromatography (eluting with 60:40 hexane-EtOAc) to give phenyl 4-methylthiazol-2-ylcarbamate as a white solid (12 g, 51%). 1H NMR (300 MHz, chloroform-d) δ 12.38 (bs, 1H) 7.47-7.40 (m, 2H) 7.30-7.19 (m, 3H) 6.52 (d, J=1.1 Hz, 1H) 2.41 (d, J=0.8 Hz, 3H).
Quantity
11.42 g
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reactant
Reaction Step One
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TEA
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12.1 g
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15.6 g
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 2-amino-4-methylthiazole (11.42 g, 0.10 mol) in CH2Cl2 was cooled to 0° C. in an ice bath and treated with Et3N (12.1 g, 0.12 mol). While stirring, the mixture was treated with phenyl chloroformate (15.6 g, 0.10 mol) drop-wise from an addition funnel. After the addition was complete the mixture was stirred for 10 minutes. The reaction mixture was washed with saturated NaHCO3, water, brine and then dried over MgSO4. The solution was filtered and the solvent removed under vacuum in a rotary evaporator and the resulting solid was chromatographed on silica gel (eluting with 40% ethyl acetate/hexane) to give 12 g of the desired carbamate as a white solid. 1H NMR (300 MHz, CDCl3) δ δ 12.38 (bs, 1 H), 7.47-7.40 (m, 2H), 7.30-7.19 (m, 3H), 6.52 (d, J=1.1 Hz, 1H), 2.41 (d,J=0.8 Hz, 3H). Method 2: Synthesis of phenyl 5-acetyl-4-methylthiazol-2-ylcarbamate.
Quantity
11.42 g
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reactant
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0 (± 1) mol
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12.1 g
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15.6 g
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Reaction Step Three

Synthesis routes and methods III

Procedure details

In a round-bottom flask, NaH 60% dispersion in mineral oil (3.07 g, 77 mmol) was washed 2× with hexane and suspended in DMF. Then 2-amino-5-acetyl-4-methyl-thiazole (10.0 g, 64 mmol) was added and stirred while cooling in an ice bath. Stirring continued until the NaH was consumed. Diphenyl carbonate (34 g, 160 mmol) was added while cooling and after the addition was complete the reaction mixture was stirred for an additional 30 minutes at room temperature. The DMF was removed on a rotary evaporator (high vacuum, 40° C.) to yield a brown residue. This residue was dissolved in 1 L of CHCl3 and washed successively with 2 L of 0.5N HCl, 2×1 L of water, and finally by 1 L of brine. The aqueous portions were back extracted twice with 300 ml of CHCl3. The combined organic fractions were dried over anhydrous sodium sulfate, filtered and concentrated on a rotary evaporator to give a white solid. This was chromatographed on silica (15%-70% EtOAc/hexane) to give 15 g of the desired carbamate as a white solid. Mp 180-182° C. 1H NMR (300 MHz, CDCl3) δ 11.42 (bs, 1H), 7.47-7.40 (m, 2H), 7.33-7.27 (m, 1H), 7.22-7.18 (m, 2H), 2.72 (s, 3H), 2.50 (s, 3H). ESI MS: (M+H)+=277.1. Anal. Calcd for C13H12N2O3S: C, 56.51; H 4.39; N, 10.14; S, 11.60. Found: C, 56.42; H, 4.31; N, 10.11; S, 11.74. A similar procedure as described above for Example 1 was used to synthesize all the other examples listed in Table 1.
Name
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Reaction Step One
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oil
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3.07 g
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10 g
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34 g
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1 L
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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